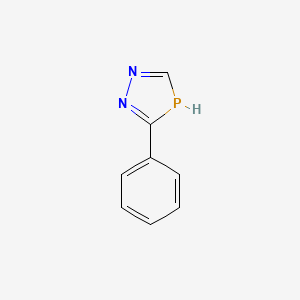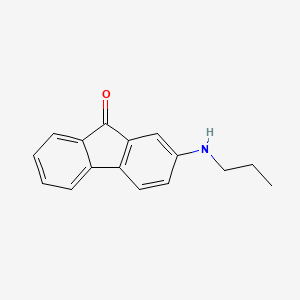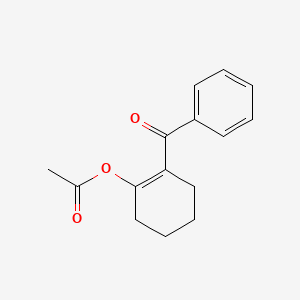
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide is a chemical compound with significant interest in various fields of scientific research It is characterized by its unique structure, which includes a bromoethyl group and a methanesulfonyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide typically involves the reaction of 4-(2-Bromoethyl)benzenesulfonamide with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may result in the formation of sulfonic acids.
Aplicaciones Científicas De Investigación
4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets through its reactive functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Bis(2-bromoethyl)amino]benzene-1-sulfonamide
- 4-[(2-Bromoethyl)(2-bromopropyl)amino]benzene-1-sulfonamide
Comparison
Compared to similar compounds, 4-(2-Bromoethyl)-N-(methanesulfonyl)benzene-1-sulfonamide is unique due to the presence of both a bromoethyl group and a methanesulfonyl group. This combination of functional groups imparts distinct reactivity and potential applications. For instance, the methanesulfonyl group can enhance the compound’s solubility and stability, while the bromoethyl group provides a site for further chemical modifications.
Propiedades
Número CAS |
94788-98-4 |
|---|---|
Fórmula molecular |
C9H12BrNO4S2 |
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
4-(2-bromoethyl)-N-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO4S2/c1-16(12,13)11-17(14,15)9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7H2,1H3 |
Clave InChI |
KEPUQQYCJIFOCI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NS(=O)(=O)C1=CC=C(C=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



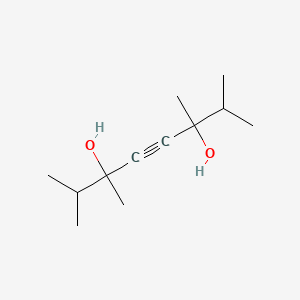
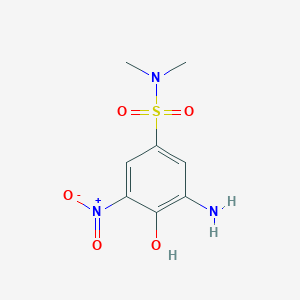
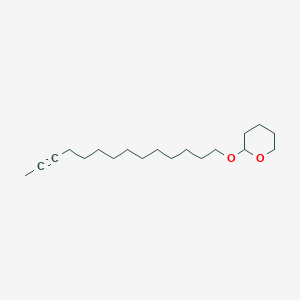
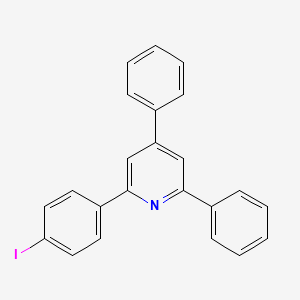
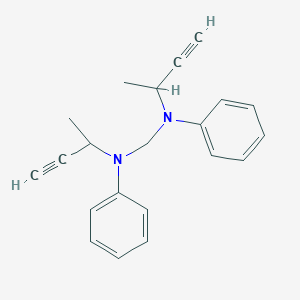
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
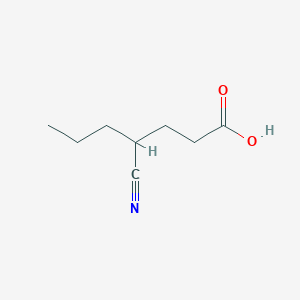

![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
